Cas no 2138279-60-2 (1-methyl-1H-pyrazole-3-sulfonyl fluoride)

1-methyl-1H-pyrazole-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 1-methyl-1H-pyrazole-3-sulfonyl fluoride
- 2138279-60-2
- EN300-728751
- BY-0261
-
- インチ: 1S/C4H5FN2O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3
- InChIKey: VAWAAXBINLJEAA-UHFFFAOYSA-N
- SMILES: S(C1C=CN(C)N=1)(=O)(=O)F
計算された属性
- 精确分子量: 164.00557674g/mol
- 同位素质量: 164.00557674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.3Ų
- XLogP3: 0.3
1-methyl-1H-pyrazole-3-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-728751-1.0g |
1-methyl-1H-pyrazole-3-sulfonyl fluoride |
2138279-60-2 | 1g |
$0.0 | 2023-06-06 |
1-methyl-1H-pyrazole-3-sulfonyl fluoride 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
1-methyl-1H-pyrazole-3-sulfonyl fluorideに関する追加情報
1-Methyl-1H-Pyrazole-3-Sulfonyl Fluoride: A Comprehensive Overview
1-Methyl-1H-pyrazole-3-sulfonyl fluoride, also known by its CAS number 2138279-60-2, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of sulfonyl fluorides, which are widely studied for their role in various chemical reactions and biological systems. The structure of 1-methyl-1H-pyrazole-3-sulfonyl fluoride consists of a pyrazole ring substituted with a methyl group at position 1 and a sulfonyl fluoride group at position 3, making it a versatile molecule with diverse functional groups.
The synthesis of 1-methyl-1H-pyrazole-3-sulfonyl fluoride typically involves multi-step reactions, often starting from pyrazole derivatives. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for producing this compound, reducing production costs and enhancing purity. The sulfonyl fluoride group is particularly reactive, making this compound a valuable intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.
One of the most promising applications of 1-methyl-1H-pyrazole-3-sulfonyl fluoride lies in its potential as a precursor for sulfonamide drugs. Sulfonamides are widely used in the pharmaceutical industry due to their ability to inhibit enzymes and receptors involved in various diseases. For instance, recent studies have explored the use of derivatives of this compound in the development of kinase inhibitors, which are critical for treating cancer and other conditions characterized by abnormal cell proliferation.
In addition to its pharmaceutical applications, 1-methyl-1H-pyrazole-3-sulfonyl fluoride has shown potential in agricultural chemistry. Its ability to act as a building block for herbicides and fungicides has been highlighted in several research papers. The pyrazole ring is known for its stability and ability to interact with biological targets, making this compound an attractive candidate for developing new crop protection agents.
The structural properties of 1-methyl-1H-pyrazole-3-sulfonyl fluoride also make it an interesting subject for fundamental chemical research. The interplay between the electron-withdrawing sulfonyl fluoride group and the electron-donating methyl group on the pyrazole ring creates a unique electronic environment that influences reactivity and selectivity in various reactions. Recent computational studies have provided deeper insights into the molecular orbitals and reaction mechanisms involving this compound, paving the way for more precise predictions of its behavior in different chemical systems.
The environmental impact of 1-methyl-1H-pyrazole-3-sulfonyl fluoride is another area of active research. As industries increasingly prioritize sustainability, understanding the degradation pathways and ecological effects of this compound is crucial. Preliminary studies suggest that it undergoes hydrolysis under certain conditions, but further research is needed to assess its long-term environmental fate and potential risks.
In conclusion, 1-methyl-1H-pyrazole-3-sulfonyl fluoride, with its CAS number 2138279-60-2, represents a versatile and promising compound with applications spanning pharmaceuticals, agriculture, and fundamental chemistry. Its unique structure and reactivity continue to drive innovative research, offering new opportunities for developing advanced materials and therapeutic agents. As scientific understanding of this compound deepens, it is likely to play an even more significant role in various industries.
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